molecular formula C14H21N3OS B4648519 N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide

N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide

Cat. No.: B4648519
M. Wt: 279.40 g/mol
InChI Key: ZBWHYDNWOVZDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since become an important tool in the study of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinsonism in animal models closely resembles the human disease, with symptoms including tremors, rigidity, and bradykinesia. This compound also causes a decrease in striatal dopamine levels, which is a hallmark of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is a useful tool for studying Parkinson's disease and other neurodegenerative disorders because it closely mimics the disease in animal models. However, there are limitations to using this compound, including the fact that it only induces Parkinsonism and does not fully replicate the complexity of the human disease.

Future Directions

There are several future directions for research involving N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, including:
1. Developing new animal models that more closely replicate the human disease.
2. Studying the long-term effects of this compound exposure on the brain.
3. Exploring the potential use of this compound in developing new treatments for Parkinson's disease.
4. Investigating the role of this compound in other neurodegenerative disorders.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It is a useful tool for inducing Parkinsonism in animal models, but there are limitations to its use. Future research directions include developing new animal models, studying the long-term effects of this compound exposure, and exploring its potential use in developing new treatments for Parkinson's disease.

Scientific Research Applications

N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is commonly used to induce Parkinsonism in animal models, which allows researchers to study the disease and test potential treatments.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(propanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-4-10(3)11-6-8-12(9-7-11)15-14(19)17-16-13(18)5-2/h6-10H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWHYDNWOVZDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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